N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

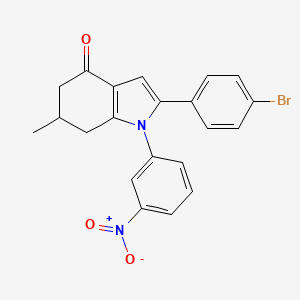

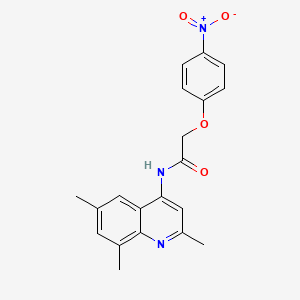

The compound "N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" is a complex molecule that appears to be related to a class of compounds known for their potential anti-inflammatory properties. The structure suggests the presence of a pyrazole core, substituted with various functional groups that could influence its biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a group of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles was synthesized and evaluated for their anti-inflammatory properties . These compounds showed significant activity, with one derivative being particularly effective. Although the exact synthesis of the compound is not detailed, the methods used for similar compounds involve multi-step organic synthesis, typically starting with the formation of the pyrazole ring followed by various substitution reactions to introduce the sulfonyl and other functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using spectroscopic methods. For example, the structural and spectroscopic studies of a complex involving a nitrophenyl bis(sulfonyl)methane revealed insights into the hydrogen bonding interactions within the molecule . These studies often involve techniques such as FT-IR and NMR spectroscopy to elucidate the structure and confirm the identity of the synthesized compounds. The molecular structure of the compound would likely show similar interactions, particularly involving the sulfonyl groups and any potential hydrogen bond donors or acceptors.

Chemical Reactions Analysis

The reactivity of similar compounds has been investigated, particularly in the context of their potential as nitric oxide donor anti-inflammatory agents . The reaction of related pyrazole derivatives with nitric oxide was studied, but instead of yielding the desired N-diazen-1-ium-1,2-diolate derivatives, N-nitroso derivatives were formed. This suggests that the compound may also undergo unexpected reactions when subjected to certain conditions or reagents, which could be important for its potential therapeutic use.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "this compound" are not directly reported, related compounds exhibit properties that are significant for their biological activity. The solubility, stability, and hydrogen bonding potential are particularly relevant, as they can affect the compound's behavior in biological systems and its suitability as a drug candidate. The presence of sulfonyl and fluorophenyl groups suggests that the compound may have good membrane permeability, which is often desirable for oral medications .

Applications De Recherche Scientifique

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Research has shown that derivatives similar to this compound, including polymethoxylated-pyrazoline benzene sulfonamides, exhibit cytotoxic activities on tumor and non-tumor cell lines. These derivatives also display inhibitory effects on carbonic anhydrase isoenzymes, highlighting their potential in therapeutic applications against cancer and conditions involving carbonic anhydrases. For instance, certain derivatives have shown significant selectivity and efficacy in cytotoxic assays, positioning them as potential lead molecules for further investigation in cancer research (Kucukoglu et al., 2016).

Antimicrobial and Antitubercular Potential

Novel benzene sulfonamide pyrazole oxadiazole derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies have been employed to assess these compounds' potential as antitubercular agents, with some demonstrating promising activity against Mycobacterium tuberculosis. This research underlines the compound's versatility in addressing infectious diseases (Shingare et al., 2022).

Synthesis Techniques and Chemical Stability

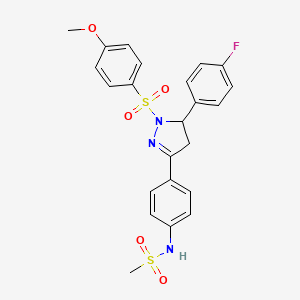

A novel synthetic approach has been developed for the preparation of α-fluoro(disulfonyl)methane and its analogues, which are related to the core structure of the compound of interest. This synthesis showcases the utility of C–S bond-forming strategies in creating fluoromethylated organic molecules efficiently and selectively, demonstrating the compound's relevance in synthetic chemistry and materials science (Prakash et al., 2010).

Proton Exchange Membranes in Fuel Cells

Derivatives with sulfonamide groups, including those structurally similar to the compound, have been investigated for their potential as proton exchange membrane materials in fuel cell applications. Their high proton conductivity and thermal stability make them suitable candidates for use in fuel cells, indicating the compound's applicability in energy technologies (Kim et al., 2008).

Propriétés

IUPAC Name |

N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O5S2/c1-32-20-11-13-21(14-12-20)34(30,31)27-23(17-3-7-18(24)8-4-17)15-22(25-27)16-5-9-19(10-6-16)26-33(2,28)29/h3-14,23,26H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUUMAWAGNRMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3010459.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)

![2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3010464.png)

![5-[1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B3010468.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide](/img/structure/B3010471.png)

![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)

![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)